Fmoc-Sar-OPfp
CAS No.: 159631-29-5
VCID: VC21540397
Molecular Formula: C24H16F5NO4
Molecular Weight: 477.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-Sar-OPfp, with the CAS number 159631-29-5, is a derivative of glycine, specifically N-methylglycine, used in peptide synthesis. It is characterized by its Fmoc (9-fluorenylmethoxycarbonyl) protecting group and a pentafluorophenyl ester moiety, which facilitates efficient coupling reactions during peptide assembly. The compound's molecular formula is C24H16F5NO4, and its molecular weight is approximately 477.38 g/mol . Applications in Peptide SynthesisFmoc-Sar-OPfp is primarily used in solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of complex peptides. The Fmoc protecting group is removable under mild conditions, typically using piperidine or other bases, which makes it ideal for protecting amino groups during peptide synthesis . Role of Fmoc GroupThe Fmoc group is essential for preventing unwanted reactions during peptide synthesis. It is removed at specific stages to allow the addition of new amino acids, ensuring that the peptide chain grows in the desired sequence. Pentafluorophenyl Ester MoietyThe pentafluorophenyl ester part of Fmoc-Sar-OPfp enhances the reactivity of the carboxyl group, facilitating efficient coupling reactions with amino acids. This is particularly beneficial in solid-phase synthesis, where rapid and complete coupling is crucial for achieving high purity peptides. Research Findings and ChallengesRecent studies have focused on optimizing Fmoc removal strategies to minimize unwanted side reactions, such as diketopiperazine (DKP) formation. DKP formation can occur during the Fmoc removal step, especially when using piperidine as the base. Researchers have explored alternative bases like piperazine to reduce DKP formation . DKP Formation |
---|---|
CAS No. | 159631-29-5 |
Product Name | Fmoc-Sar-OPfp |
Molecular Formula | C24H16F5NO4 |
Molecular Weight | 477.4 g/mol |
IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetate |
Standard InChI | InChI=1S/C24H16F5NO4/c1-30(10-17(31)34-23-21(28)19(26)18(25)20(27)22(23)29)24(32)33-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3 |
Standard InChIKey | PJYXJFOLTCMMLK-UHFFFAOYSA-N |
SMILES | CN(CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | CN(CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Synonyms | Fmoc-Sar-OPfp;Fmoc-sarcosinepentafluorophenylester;ST51037463;159631-29-5;00233_FLUKA;CTK4D0151;MolPort-003-925-044;ZINC60272201;AKOS024386355;MCULE-7099975923;AM017463;N-(9H-Fluorene-9-ylmethoxycarbonyl)-N-methylglycinepentafluorophenylester;2,3,4,5,6-pentafluorophenyl2-[(fluoren-9-ylmethoxy)-N-methylcarbonylamino]acetate;Glycine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-,pentafluorophenylester(9CI);2,3,4,5,6-PENTAFLUOROPHENYL2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL](METHYL)AMINO}ACETATE |
PubChem Compound | 16211000 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume